molecular formula C8H10N2O3 B2528395 Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate CAS No. 1779954-78-7

Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate

Cat. No. B2528395
CAS RN: 1779954-78-7
M. Wt: 182.179
InChI Key: PHPYSIQUYGIBMS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate is a synthetic compound that belongs to the class of oxazole derivatives. It has been found to have potential applications in scientific research due to its unique structure and properties.

Mechanism of Action

Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the receptor and blocks the action of glutamate, which is a neurotransmitter that is involved in synaptic transmission. By blocking the NMDA receptor, Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate can modulate the activity of neural circuits and alter synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate are complex and depend on the specific experimental conditions. In general, it has been found to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the receptor in synaptic transmission and plasticity. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate in scientific research. One potential application is in the development of new therapeutic agents for neurodegenerative diseases. Another direction is in the study of the role of the NMDA receptor in synaptic plasticity and learning and memory. Additionally, the development of new synthetic methods for Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate could lead to improved yields and lower costs, which would make it more accessible for scientific research.

Synthesis Methods

The synthesis of Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate involves the reaction of cyclopropylamine with ethyl 2-chloro-3-oxobutanoate in the presence of sodium ethoxide. The resulting intermediate is then treated with methyl iodide to obtain the final product. This method is relatively simple and efficient, and the yield of the product is high.

Scientific Research Applications

Methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate has been used in various scientific research applications. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of glutamate receptors in synaptic transmission.

properties

IUPAC Name

methyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)6-5(4-2-3-4)7(9)13-10-6/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPYSIQUYGIBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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